Product packaging for Carbamothioic acid, ethyl-, O-pentyl ester(Cat. No.:CAS No. 55860-52-1)

Carbamothioic acid, ethyl-, O-pentyl ester

Cat. No.: B12904510
CAS No.: 55860-52-1
M. Wt: 175.29 g/mol
InChI Key: HDWAGUHOVVKOJZ-UHFFFAOYSA-N
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Description

Carbamothioic acid, ethyl-, O-pentyl ester is a chemical compound of interest in organic synthesis and materials science research. As a thiocarbamate ester, this class of compounds is known to serve as key intermediates in the synthesis of more complex organic molecules. Researchers utilize such compounds for exploring novel reaction pathways, particularly in nucleophilic substitution reactions where the ester group can be modified. Its potential applications may include use as a ligand in coordination chemistry or as a precursor in the development of specialty chemicals. The mechanism of action for thiocarbamate esters typically involves the reactivity of the thio-carbonyl and ester functional groups, which can be susceptible to attack by nucleophiles, leading to the formation of new carbon-heteroatom bonds. Handling should be conducted in a well-ventilated environment, using appropriate personal protective equipment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NOS B12904510 Carbamothioic acid, ethyl-, O-pentyl ester CAS No. 55860-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55860-52-1

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

O-pentyl N-ethylcarbamothioate

InChI

InChI=1S/C8H17NOS/c1-3-5-6-7-10-8(11)9-4-2/h3-7H2,1-2H3,(H,9,11)

InChI Key

HDWAGUHOVVKOJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=S)NCC

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in "Carbamothioic acid, ethyl-, O-pentyl ester". Both ¹H and ¹³C NMR are fundamental, with predicted chemical shifts providing a preliminary structural map.

Predicted ¹H NMR Data

Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-CH₃ (ethyl group)1.1 - 1.3Triplet7.0 - 7.5
-CH₂- (ethyl group)3.2 - 3.4Quartet7.0 - 7.5
-O-CH₂- (pentyl group)4.0 - 4.2Triplet6.5 - 7.0
-O-CH₂-CH₂ - (pentyl group)1.6 - 1.8Multiplet
-CH₂-CH₂ -CH₂- (pentyl group)1.3 - 1.5Multiplet
-CH₂-CH₂ -CH₃ (pentyl group)1.3 - 1.5Multiplet
-CH₃ (pentyl group)0.8 - 1.0Triplet7.0 - 7.5
N-H7.5 - 8.5Broad Singlet

Predicted ¹³C NMR Data

Carbon Environment Predicted Chemical Shift (ppm)
-C H₃ (ethyl group)13 - 15
-C H₂- (ethyl group)40 - 42
-O-C H₂- (pentyl group)65 - 68
-O-CH₂-C H₂- (pentyl group)28 - 30
-CH₂-C H₂-CH₂- (pentyl group)27 - 29
-CH₂-C H₂-CH₃ (pentyl group)21 - 23
-C H₃ (pentyl group)13 - 15
C=S185 - 195

To confirm the assignments from one-dimensional NMR and to elucidate the connectivity of the molecule, multi-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For instance, correlations would be expected between the methyl and methylene (B1212753) protons of the ethyl group, and between adjacent methylene groups within the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon atom, for example, confirming the attachment of the -O-CH₂- protons of the pentyl group to the carbon at ~65-68 ppm.

The N-C bond in carbamothioates has a degree of double bond character due to resonance, which can lead to restricted rotation and the existence of rotational isomers (rotamers). Dynamic NMR spectroscopy is the primary tool for investigating such conformational dynamics. By acquiring NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of signals corresponding to the different rotamers. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for rotation around the N-C bond can be calculated. This provides valuable insight into the molecule's flexibility and the electronic nature of the carbamothioate functional group. Studies on similar amide and carbamate (B1207046) systems have shown that these rotational barriers are typically in the range that is accessible by dynamic NMR experiments. axsyn.comnist.govnih.gov

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups and bonding within the molecule.

An FTIR spectrum of "this compound" would be expected to show characteristic absorption bands for its functional groups.

Predicted FTIR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3200 - 3400Medium
C-H stretch (aliphatic)2850 - 3000Strong
C=S stretch (thiocarbonyl)1200 - 1300Strong
C-N stretch1400 - 1500Medium-Strong
C-O stretch (ester)1100 - 1200Strong

The position and shape of the N-H stretching band can provide information about hydrogen bonding. The strong absorption due to the C=S bond is a key diagnostic feature for this class of compounds.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C=S bond, while strong in the IR, should also give a characteristic signal in the Raman spectrum. The aliphatic C-C and C-H vibrations of the ethyl and pentyl groups would also be prominent. A key advantage of Raman spectroscopy would be its ability to analyze the sample in aqueous solution, which can be challenging for FTIR.

Mass Spectrometry for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight of "this compound" and for obtaining structural information through analysis of its fragmentation patterns.

Predicted Fragmentation Pattern

Upon electron ionization (EI), the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or the oxygen atom.

McLafferty-type rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.

Loss of the pentyl group as a pentene molecule or a pentyl radical.

Cleavage of the ethyl group.

Fragmentation of the carbamothioate core.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental composition, confirming the molecular formula C₈H₁₇NOS. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a highly effective method for assessing the purity of the compound and identifying any potential impurities.

High-Resolution Mass Spectrometry (HRMS)

No published High-Resolution Mass Spectrometry (HRMS) data for "this compound" could be located. This technique would be crucial for determining the compound's exact mass and elemental composition, providing a high degree of confidence in its identification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Specific Tandem Mass Spectrometry (MS/MS) studies detailing the fragmentation patterns of "this compound" are not available in the scientific literature. Such studies would be instrumental in confirming the connectivity of the ethyl and pentyl groups to the carbamothioic acid core by analyzing the daughter ions produced from the controlled fragmentation of the parent ion.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form achievable)

There is no evidence in the public domain that "this compound" has been successfully crystallized and its solid-state structure determined by X-ray crystallography. This analytical method would provide definitive proof of the three-dimensional arrangement of atoms and the conformation of the molecule in the crystalline state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is often employed to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In studies of similar ester collectors, DFT calculations have been used to determine the energies of these frontier orbitals. For Carbamothioic acid, ethyl-, O-pentyl ester, it is anticipated that the HOMO would be localized primarily on the sulfur and nitrogen atoms due to their lone pairs of electrons, while the LUMO would be centered around the C=S thiocarbonyl group. The energy difference between the HOMO and LUMO can indicate the molecule's reactivity; a smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterHypothetical Value (eV)Description
HOMO Energy-6.5Energy of the Highest Occupied Molecular Orbital
LUMO Energy-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3Indicator of chemical stability and reactivity

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are used to explore the potential energy surface of a molecule, identifying stable isomers and the transition states that connect them. For this compound, ab initio calculations could be used to determine the relative energies of different conformers, such as those arising from rotation around the C-O and C-N bonds. This would provide a detailed map of the molecule's energy landscape and help to identify the most stable conformations.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of a molecule is not static, and conformational analysis is key to understanding its flexibility and the shapes it can adopt.

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. By systematically rotating the rotatable bonds in this compound and calculating the corresponding energy, a potential energy surface map can be generated. This map reveals the low-energy conformations and the energy barriers between them. For instance, the rotation around the O-pentyl bond and the N-ethyl bond would lead to various staggered and eclipsed conformations with different energies. A study on simple aliphatic esters and heterocyclic methyl ethers highlighted the importance of the cis and trans conformations, with the cis form often being more stable for esters in the gas phase.

Table 2: Illustrative Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°1.2
Eclipsed5.0

The conformation of a molecule can be significantly influenced by its environment. Molecular dynamics simulations can be used to study the behavior of this compound in different solvents. These simulations model the interactions between the solute and solvent molecules over time, providing insights into how the solvent affects the conformational equilibrium. For example, a polar solvent might stabilize a more polar conformer of the molecule. Computational studies on other esters have shown that solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM), are crucial for accurately predicting conformational distributions. It is expected that the conformational preferences of this compound would shift in different solvents based on the polarity of the conformer and the solvent.

Prediction of Spectroscopic Parameters via Computational Models

Computational models can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predictions can aid in the identification and characterization of the molecule. For this compound, computational methods could predict the vibrational frequencies corresponding to key functional groups, such as the C=S and C-N stretches in the IR spectrum. Similarly, the NMR chemical shifts for the different protons and carbons in the molecule can be calculated to help interpret experimental spectra.

Computational NMR Chemical Shift Prediction

The general methodology involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly dependent on the molecular geometry.

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For O-alkyl thiocarbamates, computational studies on related structures have shown that DFT methods, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(2d,p)), can provide chemical shift predictions that are in good agreement with experimental data, especially when solvent effects are considered using models like the Polarizable Continuum Model (PCM). researchgate.net

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general knowledge and computational trends for similar molecules, is presented below. It is important to note that this data is illustrative and not derived from a specific computational study on the target molecule.

Interactive Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
O-CH₂ -CH₂-CH₂-CH₂-CH₃4.1 - 4.468 - 72
O-CH₂-CH₂ -CH₂-CH₂-CH₃1.6 - 1.830 - 34
O-CH₂-CH₂-CH₂ -CH₂-CH₃1.3 - 1.527 - 31
O-CH₂-CH₂-CH₂-CH₂ -CH₃1.2 - 1.421 - 25
O-CH₂-CH₂-CH₂-CH₂-CH₃ 0.8 - 1.013 - 17
NH-CH₂ -CH₃3.2 - 3.540 - 44
NH-CH₂-CH₃ 1.1 - 1.314 - 18
C =SN/A185 - 195
N H7.5 - 8.5N/A

Note: The chemical shifts are highly dependent on the solvent and the specific computational method used.

Vibrational Frequency Calculations

Similar to NMR predictions, specific computational studies on the vibrational frequencies of this compound are not available in the current body of scientific literature. However, computational methods, particularly DFT, are routinely used to calculate the harmonic vibrational frequencies of molecules.

These calculations provide valuable insights into the infrared (IR) and Raman spectra of a compound. The process typically involves:

Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry to a stationary point on the potential energy surface, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear coordinates.

Identification of Vibrational Modes: The results yield a set of vibrational frequencies and their corresponding normal modes, which describe the nature of the atomic motions for each vibration (e.g., stretching, bending, wagging).

Scaling of Frequencies: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other approximations in the computational methods. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For O-alkyl thiocarbamates, key vibrational modes of interest would include the N-H stretch, C-H stretches of the alkyl groups, the C=S stretch, and various C-N, C-O, and C-C stretching and bending modes. Computational studies on related dithiocarbamate (B8719985) complexes have demonstrated the utility of DFT in assigning and interpreting vibrational spectra. nih.gov

A hypothetical table of selected calculated vibrational frequencies for this compound is provided below for illustrative purposes.

Interactive Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Description
ν(N-H)3400 - 3500N-H stretching
ν(C-H)2850 - 3000C-H stretching (alkyl chains)
ν(C=S)1200 - 1250C=S stretching
ν(C-N)1450 - 1550C-N stretching coupled with N-H bending
ν(C-O)1050 - 1150C-O stretching
δ(N-H)1500 - 1600N-H in-plane bending

Computational Studies of Isomerization Pathways (O- to S-ester rearrangement)

The O- to S-ester rearrangement in thiocarbamates, a reaction analogous to the Newman-Kwart rearrangement for O-aryl thiocarbamates, is a significant transformation. However, specific computational studies detailing the isomerization pathway for this compound are not documented in the literature.

Computational investigations of such rearrangements typically aim to elucidate the reaction mechanism, identify transition states, and calculate activation energies. The general approach involves:

Mapping the Potential Energy Surface: The energies of the reactant (O-ester), product (S-ester), and any intermediates and transition states are calculated.

Locating the Transition State: Sophisticated algorithms are used to find the geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Vibrational Frequency Analysis of the Transition State: A frequency calculation on the transition state geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculation of Activation Energy: The activation energy is determined from the energy difference between the transition state and the reactant.

For the thermal O- to S-rearrangement of O-alkyl thiocarbamates, a concerted, intramolecular mechanism involving a four-membered cyclic transition state is often proposed. Computational studies on related systems can provide insights into the feasibility of this pathway. Factors such as the nature of the alkyl groups on the oxygen and nitrogen atoms can influence the activation barrier of the rearrangement. While detailed mechanistic studies exist for the related O- to S-rearrangement in other thiocarbonyl compounds, a specific computational analysis for this compound is needed to determine the precise energetics and mechanism of its isomerization.

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Kinetics and Mechanism Studies

No specific studies on the hydrolysis kinetics of Carbamothioic acid, ethyl-, O-pentyl ester were identified. Therefore, no data is available for the following subsections.

pH-Rate Profiles and Catalysis

There are no published pH-rate profiles or studies on the catalysis of the hydrolysis of this compound.

Isotopic Exchange Studies

No literature detailing isotopic exchange studies to elucidate the hydrolysis mechanism of this compound could be located.

Thermal and Photochemical Stability Research Methodologies

Specific research on the thermal and photochemical stability of this compound has not been reported in the available literature. Consequently, there is no information for the subsequent sections.

Degradation Pathway Elucidation Techniques

There are no documented studies on the degradation pathways of this compound.

Kinetic Studies of Decomposition

No kinetic data on the thermal or photochemical decomposition of this compound were found.

Reaction with Nucleophiles and Electrophiles: Mechanistic Insights

There is a lack of specific information in the scientific literature regarding the reactions of this compound with nucleophiles and electrophiles, and any associated mechanistic insights.

Isomerization Dynamics and Mechanism: O- to S-isomer Transformation Studies

The isomerization of O-thiocarbamates to their more thermodynamically stable S-thiocarbamate isomers is a well-known reaction, particularly for O-aryl thiocarbamates, where it is known as the Newman-Kwart rearrangement. researchgate.net This thermal rearrangement involves the intramolecular migration of the aryl group from the oxygen atom to the sulfur atom. researchgate.net

For O-alkyl thiocarbamates such as O-pentyl ethylcarbamothioate, a direct thermal O- to S-alkyl migration analogous to the Newman-Kwart rearrangement is not commonly observed under the same conditions. The Newman-Kwart rearrangement specifically involves an intramolecular nucleophilic aromatic substitution, a mechanism not available for alkyl groups. researchgate.net

However, the isomerization of certain O-alkyl thiocarbamates can be induced under different conditions. For instance, the photochemical isomerization of O-allyl N-phenylthiocarbamates to S-allyl N-phenylthiocarbamates has been reported. rsc.org This reaction proceeds via a concerted 1,3-allyl migration from the oxygen to the sulfur atom. rsc.org This suggests that photochemical methods could potentially induce the isomerization of O-pentyl ethylcarbamothioate, although the mechanism for a saturated alkyl group like pentyl would differ from an allylic migration.

While a direct thermal O- to S-pentyl migration in O-pentyl ethylcarbamothioate is not documented, the development of catalytic methods has significantly lowered the temperatures required for the related Newman-Kwart rearrangement of O-aryl thiocarbamates. rsc.org Palladium catalysis, for example, has been shown to facilitate this rearrangement at much milder conditions (e.g., 100 °C) compared to the high temperatures (250-300 °C) required for the uncatalyzed thermal reaction. rsc.org It is conceivable that catalytic approaches could also be developed for the isomerization of O-alkyl thiocarbamates.

Table 3: Comparison of Isomerization Conditions for Thiocarbamates

Thiocarbamate TypeIsomerization TypeTypical ConditionsKey Mechanistic Feature
O-Aryl Thiocarbamate Newman-Kwart RearrangementThermal (High Temp: 250-300 °C) or Catalytic (e.g., Pd, lower temp) researchgate.netrsc.orgIntramolecular nucleophilic aromatic substitution. researchgate.net
O-Allyl Thiocarbamate Photochemical IsomerizationPhotolysis (e.g., in benzene) rsc.orgConcerted 1,3-allylic migration. rsc.org
O-Alkyl Thiocarbamate (Hypothetical)Not well-established; may require specific catalytic or photochemical conditions.Would likely proceed through a different mechanism than the Newman-Kwart rearrangement.

Derivatization and Analog Synthesis Research

Modification of the Pentyl Moiety: Synthetic Strategies for Homologs and Analogs

The O-pentyl group of O-pentyl ethylcarbamothioate is a key target for modification to generate homologous series and analogs with varied lipophilicity and steric profiles. Synthetic strategies to achieve these modifications often involve classical esterification and alkylation reactions.

One common approach begins with the synthesis of the core carbamothioic acid, which can then be esterified with a variety of alcohols. For instance, the reaction of ethyl isothiocyanate with an appropriate alcohol in the presence of a base can yield the corresponding O-alkyl ethylcarbamothioate. To generate homologs, pentan-1-ol can be replaced with other primary alcohols such as methanol (B129727), ethanol, propanol, or longer-chain alcohols. The synthesis of branched-chain analogs can be achieved by using secondary or tertiary alcohols, although steric hindrance can sometimes reduce reaction yields. researchgate.net

Another versatile method involves the O-alkylation of a pre-formed carbamothioate salt. This can be achieved by reacting ethylamine (B1201723) with carbonyl sulfide (B99878) to form an ethylcarbamothioate salt, which is then alkylated with a suitable pentyl halide or other alkyl halides. researchgate.net This method allows for the introduction of a wide range of alkyl groups, including those with functional groups, to generate a diverse library of analogs. The choice of the alkylating agent is crucial and can include simple alkyl halides, tosylates, or mesylates.

The transesterification of O-pentyl ethylcarbamothioate represents another synthetic route. By reacting the parent compound with a different alcohol in the presence of an acid or base catalyst, the pentyl group can be exchanged for another alkyl group. researchgate.net The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the pentanol (B124592) by-product. researchgate.net

Table 1: Synthetic Strategies for Modifying the Pentyl Moiety

Strategy Description Key Reagents
Direct EsterificationReaction of ethyl isothiocyanate with various alcohols.Ethyl isothiocyanate, alcohol, base
O-AlkylationAlkylation of an ethylcarbamothioate salt.Ethylamine, carbonyl sulfide, alkyl halide
TransesterificationExchange of the pentyl group with another alcohol.O-pentyl ethylcarbamothioate, new alcohol, catalyst

Substituent Effects on the Ethyl Carbamothioate Core: Synthetic Explorations

The ethyl carbamothioate core is the reactive center of the molecule, and modifications to this part can significantly influence its electronic properties, stability, and reactivity. Research in this area explores the impact of N-alkylation and substitution on the aromatic rings, if present, to fine-tune the compound's characteristics.

Studies on related carbamate (B1207046) systems have shown that electron-donating groups on the N-substituent generally increase the electron density on the nitrogen atom, which can affect bond lengths and angles within the carbamothioate moiety. researchgate.netnih.gov Conversely, electron-withdrawing groups can decrease the electron density, potentially making the carbonyl carbon more susceptible to nucleophilic attack. researchgate.net The Hammett parameter is often used to quantify these substituent effects. rsc.org

In cases where an aromatic ring is incorporated into the structure, substituents on the ring can also modulate the electronic properties of the carbamothioate core through resonance and inductive effects. For instance, in a series of substituted bis(thiocarbamates), the electronic nature of the substituents on the N-aryl group was found to influence the cis/trans isomer ratio. nih.gov

Table 2: Influence of Substituents on the Carbamothioate Core

Modification Site Substituent Type Predicted Effect on Reactivity
N-Alkyl GroupElectron-donatingMay increase electron density on nitrogen, affecting conformation. nih.govrsc.org
N-Alkyl GroupElectron-withdrawingMay decrease electron density, increasing carbonyl reactivity. researchgate.net
Aromatic Ring (if present)Electron-donatingCan influence the electronic properties of the core through resonance. researchgate.netnih.gov
Aromatic Ring (if present)Electron-withdrawingCan withdraw electron density, affecting overall stability and reactivity. researchgate.net

Heterocyclic Ring Incorporations and Their Synthetic Routes

The incorporation of heterocyclic rings into the O-pentyl ethylcarbamothioate structure can lead to compounds with novel properties and potential applications. Synthetic strategies for achieving this often involve the use of heterocyclic starting materials or the construction of the heterocyclic ring during the synthetic sequence.

One approach is to use a heterocyclic amine as the starting material instead of ethylamine. For example, reacting an aminopyridine, aminothiazole, or other heterocyclic amines with O-pentyl chlorothioformate would directly yield a carbamothioate with an incorporated heterocycle. uobaghdad.edu.iqnih.gov The choice of the heterocyclic amine allows for the introduction of a wide variety of ring systems with different electronic and steric properties. nih.gov

Alternatively, a heterocyclic ring can be constructed from a functionalized carbamothioate precursor. For example, a carbamothioate with a reactive group on the N-alkyl chain could be cyclized to form a heterocycle. This approach offers flexibility in the design of the final molecule. rsc.orgnih.gov Modern synthetic methods, such as multi-component reactions and diversity-oriented synthesis, can be employed to efficiently generate libraries of heterocyclic carbamothioates. nih.govrsc.org The use of isothiocyanate intermediates has also been shown to be a versatile strategy for the divergent synthesis of N-heterocycles. nih.gov

The synthesis of macrocyclic heterocycles containing a carbamothioate linkage has also been explored, often utilizing double aromatic nucleophilic substitution (SNAr) reactions. rsc.org These conformationally restricted molecules are of interest for their potential to interact with biological targets in a highly specific manner.

Development of Probes and Labeled Analogs for Mechanistic Investigations

To investigate the mechanism of action and biological fate of O-pentyl ethylcarbamothioate and its analogs, the development of probes and labeled compounds is essential. These tools allow for the tracking and quantification of the molecule in complex biological systems.

Radiolabeling is a common strategy for developing probes for mechanistic studies. This can be achieved by incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecule. The synthesis of a radiolabeled analog of O-pentyl ethylcarbamothioate would typically involve using a radiolabeled precursor, such as [¹⁴C]ethylamine or a ¹⁴C-labeled pentyl halide, in one of the synthetic routes described earlier. The position of the radiolabel is crucial and must be chosen carefully to ensure that it is not lost during metabolic processes.

Fluorescent labeling is another powerful technique for visualizing the distribution of a molecule in living cells. rsc.org A fluorescent probe can be created by attaching a fluorophore to the O-pentyl ethylcarbamothioate scaffold. This can be done by modifying the pentyl chain or the ethyl group with a reactive handle that can be conjugated to a fluorescent dye. nih.gov For example, a terminal amino or carboxyl group could be introduced onto the pentyl chain, which can then be reacted with an amine- or carboxyl-reactive fluorophore. The choice of fluorophore will depend on the specific application, with considerations for factors such as quantum yield, photostability, and excitation/emission wavelengths. nih.gov The development of bioorthogonal fluorescent probes, which react with their target in a highly specific manner within a biological system, is a particularly active area of research. rsc.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development for Purity and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of "Carbamothioic acid, ethyl-, O-pentyl ester" and for separating it from potential isomers. The choice of method depends on the compound's physicochemical properties, such as volatility, polarity, and the presence of any chiral centers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For "this compound," reversed-phase HPLC (RP-HPLC) would be the most probable mode of separation.

A typical RP-HPLC method would involve a C18 or a specialized carbamate (B1207046) column. sepscience.comnih.gov The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. ijariit.commdpi.com Detection can be achieved using a diode-array detector (DAD) or a UV detector, likely at a wavelength where the thiocarbamate chromophore absorbs, for instance around 220-240 nm. nih.gov Method development would focus on optimizing the mobile phase gradient, flow rate, and column temperature to achieve optimal resolution between the main peak and any impurities. mdpi.com The internal standard method, using a structurally similar but chromatographically resolved compound, could be employed for precise quantification. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterSuggested ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: Water; B: AcetonitrileCommon solvents for reversed-phase chromatography.
Gradient 50% B to 95% B over 20 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 232 nmWavelength for detecting the thiocarbamate functional group. nih.gov
Injection Vol. 10 µLStandard injection volume.

This table presents a hypothetical HPLC method based on common practices for similar compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the ester and ethyl groups, "this compound" is likely to have sufficient volatility for GC analysis. The primary advantage of GC is its high resolution and sensitivity, especially when coupled with a flame ionization detector (FID).

For the analysis of thiocarbamates, a capillary column with a mid-polarity stationary phase is often employed. bohrium.com The sample would be dissolved in a suitable organic solvent, such as isooctane, and injected into the heated inlet of the GC. nih.gov The temperature program of the GC oven would be optimized to ensure the separation of the target compound from any volatile impurities. Some thiocarbamates can be thermally unstable, potentially degrading in a hot GC inlet. sepscience.com If this were the case for "this compound," derivatization to a more stable analogue might be necessary, though direct analysis is preferable for simplicity. thermofisher.comcolostate.eduaocs.org

Table 2: Representative GC Parameters for Purity Analysis

ParameterSuggested ConditionPurpose
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µmA common, robust, and versatile stationary phase.
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Inlet Temp. 250 °CTo ensure rapid volatilization of the sample.
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/minTo separate compounds based on their boiling points.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for organic compounds.
Injection Mode Split (e.g., 50:1)To prevent column overloading with a concentrated sample.

This table outlines a general GC method that would serve as a starting point for the analysis of "this compound".

If "this compound" or any of its key intermediates possess a chiral center, enantiomeric separation would be critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to normal-phase HPLC for chiral separations. selvita.comyoutube.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol or ethanol. researchgate.net

The key to a successful chiral SFC separation is the selection of the appropriate chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds. chromatographyonline.com Method development in SFC involves screening different CSPs and organic modifiers to find the optimal conditions for enantiomeric resolution. youtube.com The advantages of SFC include faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. chromatographyonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of "this compound." These methods provide not only quantitative data but also structural information, which is vital for impurity identification and confirmation of the target compound's structure.

Impurity profiling, the identification and quantification of all impurities in a drug substance, is a critical aspect of chemical research and development. biomedres.usnih.gov Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for this purpose.

GC-MS would be suitable for identifying volatile and semi-volatile impurities. The GC conditions would be similar to those described in section 7.1.2. The mass spectrometer provides mass information for each eluting peak, allowing for the determination of the molecular weight of impurities. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), provides structural clues that can lead to the identification of the impurity. thermofisher.com For dithiocarbamates, which can be unstable, a derivatization step to form a more stable compound followed by GC-MS analysis is a common strategy. thermofisher.com

LC-MS , and particularly LC with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific technique for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.govnih.govjst.vn An HPLC system, as described in section 7.1.1, would be coupled to a mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to ionize the "this compound" and its impurities as they elute from the HPLC column. The mass spectrometer can then be operated in full-scan mode to detect all ionizable species or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantification of specific impurities. nih.govshimadzu.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown impurities. thermofisher.com

Table 3: Comparison of GC-MS and LC-MS for Impurity Profiling

FeatureGC-MSLC-MS
Analytes Volatile & thermally stable compoundsWide range of compounds, including non-volatile and thermally labile
Ionization Electron Ionization (EI), Chemical Ionization (CI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Separation High-resolution capillary columnsVersatile column chemistries (C18, HILIC, etc.)
Strengths Excellent for volatile impurities, established libraries for identificationBroad applicability, soft ionization preserves molecular ion, high sensitivity
Limitations Requires analyte volatility and thermal stabilityCan suffer from matrix effects and ion suppression

This table provides a general comparison of the two techniques in the context of impurity analysis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that directly couples the separation capabilities of HPLC with the definitive structure elucidation power of NMR spectroscopy. numberanalytics.commdpi.comrsc.org This technique is particularly valuable for the unambiguous identification of unknown impurities or for the confirmation of the structure of the main compound without the need for offline fraction collection and purification.

In an LC-NMR experiment, the eluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR spectrometer's magnet. mdpi.com As a chromatographic peak of interest passes through the flow cell, NMR spectra (e.g., 1D ¹H, and 2D experiments like COSY and HSQC) can be acquired. numberanalytics.comnih.gov This provides detailed structural information about the molecule in real-time. While sensitivity can be a challenge, advancements in cryoprobe technology have made it possible to obtain high-quality NMR data on microgram quantities of material. rsc.org For complex mixtures, a stop-flow mode can be employed, where the HPLC flow is temporarily halted when an impurity peak is in the NMR flow cell, allowing for longer acquisition times and more advanced NMR experiments to be performed. researchgate.net

The combination of retention time data from the chromatogram, mass data from a parallel LC-MS analysis, and the detailed structural information from LC-NMR provides a formidable tool for the comprehensive characterization of "this compound" and its associated impurities.

Despite a comprehensive search for research on "this compound," publically available scientific literature and data specifically detailing its quantitative analysis for reaction monitoring, yield determination, or stability-indicating analytical methods are not readily accessible. The search did not yield specific studies, datasets, or detailed methodologies that would be required to construct the requested article with the specified level of detail and scientific accuracy.

Information was found for structurally related compounds, such as O-isopropyl N-ethylthiocarbamate, but per the strict instructions to focus solely on "this compound," this information cannot be used.

Therefore, it is not possible to generate the requested article on "" for this specific compound at this time. Further research or access to proprietary databases would be necessary to obtain the required information.

Q & A

Q. How can reaction parameters be optimized to scale up synthesis while maintaining reproducibility?

  • Employ design of experiments (DoE) methodologies, such as response surface modeling (RSM), to evaluate interactions between temperature, solvent, and catalyst loading. Validate robustness using 3x replicate runs at the optimal condition .

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